molecular formula C17H20N4OS B5880239 1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione

1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5880239
M. Wt: 328.4 g/mol
InChI Key: NREGYCMJCZOBKV-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of an ethoxyphenyl group, a pyridinylmethyl group, and a triazinane-2-thione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazinane Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazinane ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the triazinane core.

    Attachment of the Pyridinylmethyl Group: The final step involves the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione
  • 1-(2-Ethoxyphenyl)-5-(pyridin-2-ylmethyl)-1,3,5-triazinane-2-thione
  • 1-(2-Ethoxyphenyl)-5-(pyridin-4-ylmethyl)-1,3,5-triazinane-2-thione

Uniqueness

1-(2-Ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the pyridinylmethyl group provides a site for further functionalization and interaction with biological targets.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-2-22-16-8-4-3-7-15(16)21-13-20(12-19-17(21)23)11-14-6-5-9-18-10-14/h3-10H,2,11-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREGYCMJCZOBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CN(CNC2=S)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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